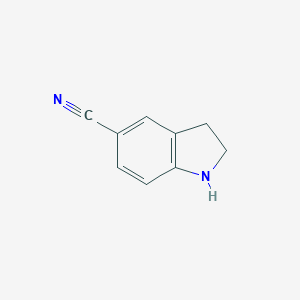

Indoline-5-carbonitrile

Description

Properties

IUPAC Name |

2,3-dihydro-1H-indole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2/c10-6-7-1-2-9-8(5-7)3-4-11-9/h1-2,5,11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBNWGVBBEPQFIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80619891 | |

| Record name | 2,3-Dihydro-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15861-23-1 | |

| Record name | 2,3-Dihydro-1H-indole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80619891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dihydro-1H-indole-5-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Indole-5-carbonitrile: Properties, Synthesis, and Applications

A Note on Nomenclature: This guide focuses on Indole-5-carbonitrile (CAS 15861-24-2), a prominent aromatic heterocyclic compound. The initial topic request specified "Indoline-5-carbonitrile," which refers to the saturated analog (2,3-dihydroindole-5-carbonitrile). While both are valuable chemical scaffolds, the vast majority of published data, commercial availability, and applications are associated with the aromatic indole structure. This document will therefore detail the properties of Indole-5-carbonitrile and will briefly reference its saturated counterpart where relevant for comparative context.

Executive Summary

Indole-5-carbonitrile is a bifunctional molecule featuring the privileged indole scaffold and a reactive nitrile group. This unique combination makes it a highly versatile and valuable building block in modern medicinal chemistry and materials science.[1] Its structure allows for precise modification at multiple positions, enabling the systematic exploration of chemical space in drug discovery programs. This guide provides a comprehensive overview of its core chemical properties, spectroscopic signature, validated synthesis protocols, and key reactivity patterns, offering researchers and drug development professionals a foundational understanding of its utility and practical application.

Core Physicochemical and Structural Properties

Indole-5-carbonitrile is typically a solid at room temperature, with its color ranging from white to light yellow or brown, depending on purity.[1][2] The molecule's character is defined by the fusion of a benzene ring and a pyrrole ring, with the electron-withdrawing cyano group positioned on the benzene moiety. This substitution pattern significantly influences the electronic properties and reactivity of the entire ring system.

Structural and Chemical Identifiers

The fundamental structure of Indole-5-carbonitrile is depicted below.

Caption: Structure of 1H-Indole-5-carbonitrile.

Tabulated Physicochemical Data

The following table summarizes the key quantitative properties of Indole-5-carbonitrile, compiled from authoritative chemical databases and suppliers.

| Property | Value | Source(s) |

| CAS Number | 15861-24-2 | [2][3][4] |

| Molecular Formula | C₉H₆N₂ | [2][4][5] |

| Molecular Weight | 142.16 g/mol | [1][3] |

| Appearance | White to cream/yellow/brown crystalline powder | [1][2] |

| Melting Point | 103-109 °C | [2][3] |

| Density | 1.22 - 1.27 g/cm³ | [1] |

| Solubility | Limited solubility in water; Soluble in organic solvents (e.g., DMSO, other polar organic solvents). | [1][5][6] |

| LogP | 2.38 | [7] |

| IUPAC Name | 1H-indole-5-carbonitrile | [2][4] |

Spectroscopic Characterization

A robust understanding of a molecule's spectroscopic fingerprint is critical for reaction monitoring and quality control. The key features for Indole-5-carbonitrile are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Varian A-60, in CDCl₃): The proton NMR spectrum is characteristic of a 5-substituted indole. The N-H proton typically appears as a broad singlet far downfield (>8 ppm). The aromatic region will show distinct signals for the protons on the indole ring. Protons H4 and H6 will appear as doublets, with H4 being the most downfield of the benzene ring protons due to the deshielding effect of the adjacent cyano group. The protons on the pyrrole ring (H2, H3, and H7) will also present characteristic shifts and couplings.[8]

-

¹³C NMR (125 MHz, in CDCl₃): The carbon spectrum will show nine distinct signals. The nitrile carbon (C≡N) is a key identifier, typically appearing around 118-120 ppm. The carbons of the indole ring will resonate in the aromatic region (approx. 100-140 ppm).[9]

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence of the key functional groups.[4]

-

N-H Stretch: A sharp to moderately broad peak is expected in the region of 3300-3400 cm⁻¹, corresponding to the stretching vibration of the indole N-H bond.

-

C≡N Stretch: A strong, sharp absorption peak around 2220-2230 cm⁻¹ is the unmistakable signature of the nitrile functional group.

-

Aromatic C-H Stretch: Peaks are observed just above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Multiple medium to strong bands appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), Indole-5-carbonitrile will exhibit a prominent molecular ion peak (M⁺) at m/z = 142, corresponding to its molecular weight.[9] The fragmentation pattern would be consistent with the stable aromatic indole core.

Synthesis and Purification

The synthesis of Indole-5-carbonitrile is well-documented, often proceeding from readily available substituted nitroaromatics. The following protocol is an example of a common synthetic strategy.[10]

Synthesis Workflow Diagram

Caption: A representative synthetic pathway to Indole-5-carbonitrile.

Step-by-Step Laboratory Protocol

This protocol is a generalized representation based on established chemical transformations.[10] Researchers should consult the primary literature and perform appropriate risk assessments before execution.

-

Preparation of 3-Methyl-4-nitrobenzonitrile:

-

Step 1a (Amide Formation): To a solution of 3-methyl-4-nitrobenzoic acid in toluene with a catalytic amount of DMF, add thionyl chloride and heat the mixture. After reaction completion, cool the mixture and add it to a pre-cooled aqueous ammonia solution to precipitate 3-methyl-4-nitrobenzamide.

-

Step 1b (Dehydration): Treat the resulting 3-methyl-4-nitrobenzamide with a dehydrating agent like thionyl chloride in toluene and heat to yield 3-methyl-4-nitrobenzonitrile.

-

-

Indole Ring Formation (Leimgruber-Batcho Analogue):

-

Step 2a (Enamine Formation): React 3-methyl-4-nitrobenzonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA). This reaction forms a vinylogous amide (enamine) intermediate. The rationale here is the activation of the methyl group by the ortho-nitro group, making its protons acidic enough to react.

-

Step 2b (Reductive Cyclization): Reduce the nitro group of the enamine intermediate. Common reagents include catalytic hydrogenation (e.g., H₂ over Raney Nickel or Pd/C) or chemical reduction (e.g., iron in acetic acid). The reduction of the nitro group to an amine is immediately followed by a spontaneous cyclization onto the enamine and subsequent elimination of dimethylamine to form the aromatic indole ring.

-

-

Purification:

-

The crude product is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) or by column chromatography on silica gel. The choice of solvent is critical: the ideal solvent will dissolve the compound when hot but allow for high recovery of pure crystals upon cooling, leaving impurities behind in the mother liquor.

-

Chemical Reactivity and Derivatization

The reactivity of Indole-5-carbonitrile is governed by the interplay between the electron-rich pyrrole ring, the N-H proton, and the electron-withdrawing cyano group on the benzene ring.

-

N-H Functionalization: The indole nitrogen is weakly acidic and can be deprotonated by a suitable base (e.g., NaH) to form an indolyl anion. This anion is a potent nucleophile, readily undergoing alkylation, acylation, or sulfonylation to generate N-substituted derivatives. This is a primary and highly predictable site for modification.

-

Electrophilic Substitution: The pyrrole ring is highly activated towards electrophilic attack, with the C3 position being the most nucleophilic and kinetically favored site. Reactions like the Vilsmeier-Haack (formylation), Mannich (aminomethylation), and Friedel-Crafts acylation predominantly occur at C3.

-

Reactions of the Nitrile Group: The cyano group is a versatile functional handle. It can be:

-

Hydrolyzed to a carboxylic acid (5-carboxyindole) under acidic or basic conditions.

-

Reduced to a primary amine (5-aminomethylindole) using reducing agents like LiAlH₄ or catalytic hydrogenation.

-

Reacted with organometallic reagents (e.g., Grignard reagents) to form ketones after hydrolysis.

-

-

Metal-Catalyzed Cross-Coupling: While less reactive than halogenated indoles, the C-H bonds of the indole ring can be functionalized directly using modern palladium, copper, or rhodium catalysis.[11]

Common Derivatization Workflow

Caption: Key reactivity sites on Indole-5-carbonitrile.

Applications in Drug Discovery and Research

Indole-5-carbonitrile is not merely a laboratory curiosity; it is a validated starting material for numerous high-value compounds, particularly in the pharmaceutical sector. The indole motif is a classic "privileged structure," known to interact with a wide range of biological targets.[12][13]

-

Precursor to Vilazodone: Indole-5-carbonitrile is a known intermediate and impurity in the synthesis of Vilazodone, an antidepressant that acts as a selective serotonin reuptake inhibitor and 5-HT₁ₐ receptor partial agonist.[5][14] Synthetic routes often involve the acylation of the indole at the C3 position followed by reduction.[14]

-

Synthesis of PPAR Agonists: It serves as a reactant for the preparation of novel dual agonists for Peroxisome Proliferator-Activated Receptors alpha and gamma (PPARα/γ).[3] These types of molecules are investigated for the potential treatment of metabolic syndrome and type 2 diabetes.[3]

-

Development of Kinase Inhibitors: The indole scaffold is central to many kinase inhibitors used in oncology.[13] The functional handles on Indole-5-carbonitrile allow for its incorporation into libraries of compounds designed to target specific kinases involved in cancer cell proliferation.

-

General Organic Synthesis: Its utility extends to being a reactant in various complex, metal-catalyzed reactions, such as the synthesis of dihydroisoquinolines and vinylindoles, demonstrating its versatility in constructing complex molecular architectures.[3][5]

Safety, Handling, and Storage

As a fine chemical, Indole-5-carbonitrile requires careful handling in a laboratory setting.

-

Hazards: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[15][16]

-

Personal Protective Equipment (PPE): Standard PPE, including safety goggles, gloves (nitrile or other chemically resistant material), and a lab coat, is mandatory.[3] Work should be conducted in a well-ventilated fume hood to avoid inhalation of the powder.[16]

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[6][17]

-

Disposal: Waste should be disposed of in accordance with local, state, and federal regulations for chemical waste.[15]

Conclusion

Indole-5-carbonitrile is a cornerstone synthetic intermediate whose value is derived from its structural stability and the orthogonal reactivity of its three key regions: the indole nitrogen, the nucleophilic C3 position, and the versatile cyano group. This trifecta of functionality provides chemists with a robust platform for generating molecular diversity. Its proven application in the synthesis of marketed drugs and clinical candidates underscores its importance for professionals in pharmaceutical research and development. A thorough understanding of its properties, as detailed in this guide, is essential for leveraging its full potential in the creation of novel, high-impact molecules.

References

- Methylamine Supplier. Indole-5-Carbonitrile: Sourcing, Properties, and Market Insights. [Link]

- Methylamine Supplier. Indole-5-Carbonitrile. [Link]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 27513, Indole-5-carbonitrile. [Link]

- Technical Disclosure Commons. Process for the preparation of 1H-indole-5-carbonitrile. [Link]

- Google Patents.

- SpectraBase. Indole-5-carbonitrile - [1H NMR] - Chemical Shifts. [Link]

- SIELC Technologies. Indole-5-carbonitrile. [Link]

- National Center for Biotechnology Information. Development and Application of Indolines in Pharmaceuticals. [Link]

- MDPI.

- PharmaTutor.

- Royal Society of Chemistry.

Sources

- 1. Indole-5-Carbonitrile Supplier in China [nj-finechem.com]

- 2. Indole-5-carbonitrile, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 3. 吲哚-5-甲腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Indole-5-carbonitrile | C9H6N2 | CID 27513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 15861-24-2: Indole-5-carbonitrile | CymitQuimica [cymitquimica.com]

- 6. Indole-5-Carbonitrile Chemical Properties, Uses, Synthesis & Safety Data | Reliable Manufacturer & Supplier in China [nj-finechem.com]

- 7. Indole-5-carbonitrile | SIELC Technologies [sielc.com]

- 8. spectrabase.com [spectrabase.com]

- 9. rsc.org [rsc.org]

- 10. tdcommons.org [tdcommons.org]

- 11. pharmatutor.org [pharmatutor.org]

- 12. nbinno.com [nbinno.com]

- 13. mdpi.com [mdpi.com]

- 14. US9533949B2 - Processes for the preparation of 3-alkyl indoles - Google Patents [patents.google.com]

- 15. echemi.com [echemi.com]

- 16. cdhfinechemical.com [cdhfinechemical.com]

- 17. fishersci.com [fishersci.com]

The Alchemist's Guide to a Privileged Scaffold: A Technical Whitepaper on the Synthesis of Indoline-5-carbonitrile

Preamble: The Strategic Importance of the Indoline Core

In the landscape of medicinal chemistry, the indoline nucleus stands as a "privileged scaffold"—a molecular framework that has repeatedly demonstrated the ability to bind to a diverse range of biological targets. Its rigid, three-dimensional structure provides an excellent platform for the precise spatial orientation of functional groups, making it a cornerstone in the design of high-affinity ligands. The addition of a nitrile group at the 5-position further enhances its value, acting as a potent hydrogen bond acceptor, a metabolic stabilizer, or a synthetic handle for further elaboration. This guide provides an in-depth exploration of the primary synthetic pathways to indoline-5-carbonitrile, a key intermediate in the development of modern therapeutics. We will dissect the strategic considerations behind each route, moving beyond mere procedural lists to uncover the chemical logic that informs the choices of reagents, catalysts, and conditions.

Strategic Overview: Convergent Pathways to a Core Intermediate

The synthesis of this compound is most effectively approached as a two-stage campaign. The first stage focuses on the construction of the aromatic indole-5-carbonitrile core. The second stage involves the selective reduction of the pyrrole ring's 2,3-double bond to yield the final indoline structure. This modular approach allows for greater flexibility and optimization at each distinct chemical transformation.

We will explore three field-proven strategies for the initial construction of 5-cyanoindole, followed by two robust methods for the critical reduction step.

Diagram 1: Overall Synthetic Strategy A high-level overview of the convergent pathways to this compound.

Part I: Forging the Aromatic Core - The Synthesis of 5-Cyanoindole

The choice of pathway to 5-cyanoindole is dictated by factors such as scale, cost of starting materials, and tolerance for hazardous reagents. We present three robust methods, each with distinct advantages.

Pathway 1: The Leimgruber-Batcho Indole Synthesis (Industrial Workhorse)

This method is a powerful and high-yielding route often favored in industrial settings for its use of readily available starting materials and scalability.[1][2] The synthesis begins with an ortho-nitrotoluene derivative, which undergoes condensation and subsequent reductive cyclization.

Causality of Experimental Choices:

-

Enamine Formation: The reaction of 3-methyl-4-nitrobenzonitrile with N,N-dimethylformamide dimethyl acetal (DMF-DMA) forms a stable enamine intermediate. The electron-withdrawing nitro group significantly acidifies the benzylic protons of the methyl group, facilitating deprotonation and condensation.[3][4]

-

Reductive Cyclization: The crux of the synthesis is the reduction of the nitro group to an amine, which spontaneously cyclizes onto the enamine. Iron powder in acetic acid is a classic, cost-effective, and highly effective reducing system for this transformation on a large scale.[1][2] The acidic medium facilitates both the reduction and the subsequent elimination of the dimethylamine group to form the aromatic indole ring.

Experimental Protocol: Leimgruber-Batcho Synthesis of 5-Cyanoindole [1][2]

-

Step A: Enamine Formation

-

In a suitable reactor, dissolve 3-methyl-4-nitrobenzonitrile (1.0 eq) in methylene dichloride and N,N-dimethylformamide dimethyl acetal (DMF-DMA).

-

Heat the mixture to 50-55°C and maintain for approximately 8 hours, monitoring completion by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

-

Step B: Reductive Cyclization

-

To the crude residue from Step A, add methanol and acetic acid.

-

Cool the mixture to 0°C in an ice bath.

-

Add iron powder (Fe) in portions, controlling the exotherm.

-

After the addition is complete, heat the mixture to 50-55°C for 8 hours.

-

Upon reaction completion (monitored by TLC), cool the mixture to room temperature and filter to remove iron salts.

-

Concentrate the filtrate, then add ethyl acetate to precipitate the product.

-

Collect the solid by filtration, wash with n-hexane, and dry to afford 5-cyanoindole.

-

Pathway 2: The Rosenmund-von Braun Reaction (Aryl Halide Functionalization)

This classical reaction provides a direct route to aryl nitriles from aryl halides. In our context, it involves the cyanation of 5-bromoindole. The primary challenge and area for optimization in this route is the choice of the cyanating agent and catalyst system to balance reactivity with safety and cost.[1][5]

Causality of Experimental Choices:

-

Traditional Method (CuCN): Copper(I) cyanide is a potent and high-yielding cyanating agent. The reaction typically requires a high-boiling polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) to achieve the necessary temperature (85°C) for the reaction to proceed efficiently.[1] The high toxicity of copper cyanide is a significant drawback.

-

Modern Variation (Zn(CN)₂/Pd-Catalysis): To mitigate the toxicity of CuCN, palladium-catalyzed methods using zinc cyanide (Zn(CN)₂) have been developed.[5] Zinc cyanide is less toxic and the palladium catalyst (e.g., Pd(PPh₃)₄) allows the reaction to proceed under milder conditions, though the cost of the catalyst is a consideration. This represents a significant process safety improvement.

Experimental Protocol: Rosenmund-von Braun Cyanation of 5-Bromoindole [1]

-

To a round-bottom flask equipped with a reflux condenser, add 5-bromoindole (1.0 eq) and N-methyl-2-pyrrolidone (NMP).

-

Add copper(I) cyanide (CuCN) (approx. 1.05-1.1 eq) to the mixture.

-

Heat the reaction mixture to reflux at 85°C and maintain for 12-16 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture to room temperature. Quench the reaction by adding aqueous ammonia solution and stir.

-

Extract the product with an organic solvent (e.g., n-hexane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by crystallization to yield 5-cyanoindole.

Pathway 3: The Fischer Indole Synthesis (Classic and Versatile)

The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, building the indole ring from an arylhydrazine and a carbonyl compound under acidic conditions.[6] For 5-cyanoindole, the key starting material is 4-cyanophenylhydrazine.

Causality of Experimental Choices:

-

Hydrazone Formation: The initial step is the condensation of 4-cyanophenylhydrazine with an aldehyde or ketone to form the corresponding hydrazone. This is a standard acid-catalyzed imine formation.

-

[7][7]-Sigmatropic Rearrangement: The critical bond-forming step is an acid-catalyzed[7][7]-sigmatropic rearrangement of the tautomerized enehydrazine. This rearrangement is irreversible and driven by the formation of a stable C-C bond.

-

Aromatization: The intermediate then undergoes cyclization and elimination of ammonia, driven by the thermodynamic favorability of forming the stable aromatic indole ring.

Diagram 2: Fischer Indole Synthesis Mechanism The mechanistic pathway for the formation of the indole nucleus.

Table 1: Comparison of 5-Cyanoindole Synthesis Pathways

| Pathway | Starting Materials | Key Reagents | Typical Yield | Advantages | Disadvantages |

| Leimgruber-Batcho | 3-Methyl-4-nitrobenzonitrile | DMF-DMA, Fe/AcOH | High (>90%) | Scalable, cost-effective starting materials.[1][2] | Multi-step process. |

| Rosenmund-von Braun | 5-Bromoindole | CuCN or Zn(CN)₂/Pd cat. | Very High (~98% with CuCN)[5] | Direct, high-yielding conversion. | Toxicity of CuCN; cost of Pd catalyst. |

| Fischer Indole | 4-Cyanophenylhydrazine | Aldehyde/Ketone, Acid cat. | Good (70-85%)[6] | Versatile, classic, one-pot variations exist. | Requires specific hydrazine precursor. |

Part II: The Final Transformation - Reduction to this compound

The selective reduction of the electron-rich 2,3-double bond of the indole ring, without affecting the benzene ring or the nitrile group, is the final and critical step. This transformation requires careful selection of the reducing agent and conditions to avoid over-reduction or side reactions.

Method 1: Catalytic Transfer Hydrogenation (Clean and Efficient)

Catalytic transfer hydrogenation is an increasingly popular alternative to using high-pressure hydrogen gas. It offers enhanced safety and operational simplicity. A robust system utilizing palladium on carbon (Pd/C) with tetrahydroxydiboron (B₂(OH)₄) as a hydrogen source in trifluoroethanol (TFE) has proven effective for the reduction of N-H indoles.[8]

Causality of Experimental Choices:

-

Catalyst: Palladium on carbon (Pd/C) is a highly effective and standard catalyst for the hydrogenation of C=C double bonds.[8]

-

Hydrogen Source: Tetrahydroxydiboron serves as a solid, stable, and safe in-situ source of hydrogen, decomposing under the reaction conditions to provide the necessary H₂.

-

Solvent: 2,2,2-Trifluoroethanol (TFE) is a polar, non-coordinating solvent that has been shown to be particularly effective in promoting these types of transfer hydrogenations.[8]

Experimental Protocol: Catalytic Transfer Hydrogenation of 5-Cyanoindole [8]

-

In a Schlenk flask, create a mixture of 5-cyanoindole (1.0 eq) and 10 wt% Pd/C (approx. 0.9 mol% Pd) in 2,2,2-trifluoroethanol (TFE).

-

Stir the mixture at room temperature under an inert atmosphere (e.g., Argon).

-

Add tetrahydroxydiboron (B₂(OH)₄) (2.0 eq) to the flask.

-

Heat the mixture to 40°C and stir until the reaction is complete (monitor by TLC, typically 24 hours).

-

Upon completion, cool the reaction solution and filter through a pad of Celite to remove the Pd/C catalyst.

-

Rinse the Celite pad with additional solvent (e.g., ethyl acetate).

-

Combine the filtrates and concentrate under reduced pressure to yield the crude this compound, which can be purified by column chromatography.

Diagram 3: Catalytic Hydrogenation Workflow A generalized workflow for the reduction step.

Method 2: Chemical Reduction with Hydride Reagents (Alternative Pathway)

While catalytic hydrogenation is often preferred, chemical reduction offers a valuable alternative, particularly when specialized hydrogenation equipment is unavailable. Standard NaBH₄ is typically not strong enough to reduce the indole double bond. However, its reactivity can be significantly enhanced in the presence of a strong acid, such as trifluoroacetic acid (TFA). The NaBH₄/TFA system is effective for the reduction of indole derivatives, as demonstrated in the synthesis of Vilazodone, a drug for which this compound is a key precursor.[7][9]

Causality of Experimental Choices:

-

Protonation and Activation: Trifluoroacetic acid protonates the indole ring, likely at the C3 position. This disrupts the aromaticity of the pyrrole ring, forming a highly reactive iminium ion intermediate.

-

Hydride Delivery: This activated intermediate is now highly susceptible to reduction by the hydride (H⁻) delivered from sodium borohydride. This two-step activation-reduction sequence allows a typically mild reagent to perform a difficult transformation.

Experimental Protocol: NaBH₄/TFA Reduction of a 5-Cyanoindole Derivative [7][9]

Note: This protocol is adapted from the reduction of a C3-acylated 5-cyanoindole derivative and demonstrates the principle. Direct application to 5-cyanoindole may require optimization.

-

Dissolve the 5-cyanoindole derivative (1.0 eq) in a suitable solvent (e.g., THF or CH₂Cl₂).

-

Cool the solution in an ice bath to 0°C.

-

Slowly add trifluoroacetic acid (TFA) to the solution.

-

Add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature at 0°C.

-

Allow the reaction to stir at a low temperature and then warm to room temperature, monitoring completion by TLC.

-

Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

-

Extract the product with an organic solvent.

-

Wash the combined organic layers, dry over an anhydrous salt, filter, and concentrate to provide the crude product for further purification.

Conclusion: A Versatile Toolkit for a Valued Intermediate

The synthesis of this compound is a well-established process with multiple viable pathways, each offering a unique balance of efficiency, cost, and operational safety. The Leimgruber-Batcho and Rosenmund-von Braun routes provide highly efficient entries to the key 5-cyanoindole precursor, while the classic Fischer synthesis remains a versatile alternative. For the crucial final reduction, catalytic transfer hydrogenation offers a clean and controlled method, while the NaBH₄/TFA system provides a potent chemical alternative. By understanding the underlying chemical principles of each step, researchers and drug development professionals can select and optimize the ideal synthetic strategy to access this valuable indoline scaffold for the advancement of modern medicine.

References

- An investigation of the synthesis of vilazodone. (n.d.). ResearchGate.

- Alternative Approach to Synthesis of 3-(4-chloro butyl)-1H-indole-5-carbonitrile: A Key Intermediate of Vilazodone Hydrochloride, an Antidepressant Drug. (2014). Figshare.

- Hu, B., Song, Q., & Xu, Y. (2012). Scale-Up Synthesis of Antidepressant Drug Vilazodone. Organic Process Research & Development, 16(10), 1642-1647. [Link]

- Scale-Up Synthesis of Antidepressant Drug Vilazodone. (2012). Semantic Scholar.

- Scale-Up Synthesis of Antidepressant Drug Vilazodone | Request PDF. (n.d.). ResearchGate.

- Raney nickel. (n.d.). Wikipedia.

- Synthesis of indoline by reduction with NaBH3CN. (n.d.). ResearchGate.

- Synthesis of 5 Cyano Indole. (n.d.). Scribd.

- Raney® Nickel: A Life-Changing Catalyst. (n.d.). American Chemical Society.

- An efficient and practical synthesis of [2-(11)C]indole via superfast nucleophilic [(11)C]cyanation and RANEY® Nickel catalyzed reductive cyclization | Request PDF. (n.d.). ResearchGate.

- From Reagent to Catalyst: Dispersion-Driven Design of a General Asymmetric Transfer Hydrogenation Catalyst. (2015). PMC.

- Reagent Friday: Raney Nickel. (2011). Master Organic Chemistry.

- raney nickel reductions-part i. (n.d.). Indian Academy of Sciences.

- Leimgruber–Batcho indole synthesis. (n.d.). Wikipedia.

- (PDF) Leimgruber–Batcho Indole Synthesis. (n.d.). ResearchGate.

- Pd/C-catalyzed Transfer Hydrogenation of N-H Indoles with Trifluoroethanol and Tetrahydroxydiboron as Hydrogen. (n.d.). The Royal Society of Chemistry.

- Novel Commercial Scale Synthetic Approach for 5-Cyanoindole. (2020). Asian Publication Corporation.

- Toward High‐Performance Hydrogenation at Room Temperature Through Tailoring Nickel Catalysts Stable in Aqueous Solution. (2024). National Institutes of Health.

- Zirconium-hydride-catalyzed transfer hydrogenation of quinolines and indoles with ammonia borane. (n.d.). Organic Chemistry Frontiers (RSC Publishing).

- 7 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.

- Cobalt-catalysed transfer hydrogenation of quinolines and related heterocycles using formic acid under mild conditions. (n.d.). Catalysis Science & Technology (RSC Publishing).

- Temperature-Dependent Hydrogenation, Hydrodeoxygenation, and Hydrogenolysis of Anisole on Nickel Catalysts. (2023). MDPI.

- Synergistic catalytic hydrogenation of furfural to 1,2-pentanediol and 1,5-pentanediol with LDO derived from CuMgAl hydrotalcite | Request PDF. (n.d.). ResearchGate.

- Synthesis of 5-Cyano-3-(4-Chlorobutanoyl) Indole in 1-Buty-3-Methylimidazolium Chloroaluminate. (n.d.). ResearchGate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rsc.org [rsc.org]

- 9. Scale-Up Synthesis of Antidepressant Drug Vilazodone | Semantic Scholar [semanticscholar.org]

Spectroscopic Characterization of Indoline-5-carbonitrile: A Technical Guide for Drug Development Professionals

This guide provides an in-depth analysis of the key spectroscopic data for Indoline-5-carbonitrile (CAS No. 15861-23-1), a heterocyclic building block of interest in medicinal chemistry and materials science. As direct, published spectra for this specific molecule are not widely available, this document leverages foundational spectroscopic principles and extensive data from analogous structures—such as the parent indoline and related substituted benzonitriles—to present a predictive yet robust interpretation. This approach is designed to empower researchers to confidently identify and characterize this molecule, ensuring the integrity of their synthetic and developmental workflows.

Molecular Structure and Analytical Blueprint

This compound is a bicyclic aromatic amine with a molecular formula of C₉H₈N₂ and a molecular weight of 144.17 g/mol .[1][2][3] The structure consists of a benzene ring fused to a dihydropyrrole ring, with a nitrile group at the C5 position. The presence of both sp²-hybridized aromatic carbons and sp³-hybridized aliphatic carbons, along with a secondary amine and a nitrile functional group, gives rise to a distinct and predictable spectroscopic fingerprint. Understanding this structure is the cornerstone of interpreting the NMR, IR, and Mass Spectrometry data that follow.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive method for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide unambiguous confirmation of its structure.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aromatic, aliphatic, and amine protons. The chemical environment of each proton dictates its resonance frequency (chemical shift), and interactions with neighboring protons cause signal splitting (multiplicity), providing crucial connectivity information.[4]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) |

| H-N (Amine) | ~4.0 - 5.0 | broad singlet | 1H | - |

| H-4 | ~7.2 - 7.3 | d | 1H | J ≈ 1.5 Hz (meta coupling) |

| H-6 | ~7.1 - 7.2 | dd | 1H | J ≈ 8.0 Hz, 1.5 Hz |

| H-7 | ~6.7 - 6.8 | d | 1H | J ≈ 8.0 Hz (ortho coupling) |

| H-2 | ~3.6 - 3.7 | t | 2H | J ≈ 8.5 Hz |

| H-3 | ~3.1 - 3.2 | t | 2H | J ≈ 8.5 Hz |

Expert Interpretation:

-

Aromatic Region (6.7-7.3 ppm): The three aromatic protons will appear downfield due to the deshielding effect of the benzene ring current.[5] H-7 is expected to be the most upfield of the aromatic signals, appearing as a doublet due to ortho-coupling with H-6. H-6 will be a doublet of doublets, split by both H-7 (ortho) and H-4 (meta). H-4, adjacent to the electron-withdrawing nitrile group, will be the most downfield of this group, appearing as a doublet from meta-coupling to H-6.

-

Aliphatic Region (3.1-3.7 ppm): The signals for the methylene protons at the C2 and C3 positions are predicted based on data for the parent indoline molecule.[6] They will appear as two distinct triplets, each integrating to 2H, due to coupling with each other. The H-2 protons, being adjacent to the nitrogen atom, are more deshielded and will appear further downfield than the H-3 protons.

-

Amine Proton (~4.0-5.0 ppm): The secondary amine proton (N-H) typically appears as a broad singlet due to quadrupole broadening and potential hydrogen exchange. Its chemical shift can be highly dependent on solvent and concentration.

Predicted ¹³C NMR Spectrum

A proton-decoupled ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, offering a direct map of the carbon skeleton.[7] The chemical shift of each carbon is highly sensitive to its hybridization and electronic environment.[8]

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C7a | ~150 - 152 |

| C6 | ~128 - 130 |

| C4 | ~126 - 128 |

| C7 | ~124 - 126 |

| C≡N (Nitrile) | ~119 - 121 |

| C3a | ~117 - 119 |

| C5 | ~105 - 107 |

| C2 | ~47 - 49 |

| C3 | ~29 - 31 |

Expert Interpretation:

-

Aromatic & Nitrile Carbons (105-152 ppm): The six sp²-hybridized carbons of the benzene ring and the nitrile carbon will resonate in this downfield region. C7a, bonded to the nitrogen, is expected to be the most deshielded aromatic carbon. The carbon bearing the nitrile group, C5, is predicted to be significantly shielded and appear relatively upfield, a known effect of the nitrile substituent on the ipso-carbon. The nitrile carbon itself (C≡N) will appear in the characteristic region around 120 ppm.

-

Aliphatic Carbons (29-49 ppm): The sp³-hybridized carbons C2 and C3 will appear upfield, consistent with data from indoline.[9] C2, being directly attached to the electronegative nitrogen, will be further downfield than C3.

NMR Experimental Protocol

Caption: General workflow for NMR analysis.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a clean vial. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher). Perform standard instrument optimization procedures, including locking onto the deuterium signal of the solvent, tuning the probe to the correct frequencies for ¹H and ¹³C, and shimming the magnetic field to achieve high homogeneity.

-

¹H Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A sufficient signal-to-noise ratio is typically achieved with 8 to 16 scans.

-

¹³C Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) is required to obtain a spectrum with adequate signal-to-noise.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). The resulting spectra should be phase-corrected and baseline-corrected. Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The spectrum of this compound will be dominated by characteristic absorptions from the N-H, C≡N, and aromatic C=C bonds.

Table 3: Predicted FTIR Absorption Bands for this compound

| Predicted Frequency (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| ~3350 - 3310 | N-H Stretch | Secondary Amine | Medium, sharp |

| ~3100 - 3000 | C-H Stretch | Aromatic | Medium |

| ~2950 - 2850 | C-H Stretch | Aliphatic (CH₂) | Medium |

| ~2225 | C≡N Stretch | Aromatic Nitrile | Strong, sharp |

| ~1610, ~1580, ~1470 | C=C Stretch | Aromatic Ring | Medium to Strong |

| ~1330 | C-N Stretch | Aromatic Amine | Medium |

| ~880 - 800 | C-H Bend (out-of-plane) | Substituted Benzene | Strong |

Expert Interpretation:

-

N-H Stretch: A single, moderately intense, and relatively sharp peak is expected in the 3350-3310 cm⁻¹ region, which is a hallmark of a secondary amine N-H bond.[10] This distinguishes it from primary amines (which show two N-H peaks) and tertiary amines (which show none).[11]

-

C≡N Stretch: The most diagnostic peak in the spectrum will be a strong, sharp absorption at approximately 2225 cm⁻¹. This frequency is characteristic of a nitrile group conjugated with an aromatic ring.[12][13] Its intensity and sharpness make it an unmistakable feature for confirming the presence of the cyano group.

-

C-H Stretches: The spectrum will show C-H stretching vibrations for both the aromatic protons (just above 3000 cm⁻¹) and the aliphatic methylene protons (just below 3000 cm⁻¹).

-

Fingerprint Region (<1650 cm⁻¹): This region will contain a series of peaks corresponding to aromatic C=C stretching vibrations and various bending vibrations. The C-N stretch of the aromatic amine will appear here, typically around 1330 cm⁻¹.[10] Strong peaks in the 800-900 cm⁻¹ range will correspond to the out-of-plane C-H bending of the substituted benzene ring, which can provide information about the substitution pattern.

FTIR Experimental Protocol

Caption: General workflow for ATR-FTIR analysis.

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal of the FTIR spectrometer is clean. Use a soft, lint-free wipe moistened with a volatile solvent like isopropanol to gently clean the crystal surface.

-

Background Collection: Acquire a background spectrum. This measures the ambient atmosphere (water vapor, CO₂) and the instrument's response, which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the center of the ATR crystal.

-

Data Acquisition: Lower the instrument's pressure anvil to apply firm, even pressure on the sample, ensuring good optical contact with the crystal. Initiate the sample scan. Typically, 16 to 32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.

-

Post-Measurement: Clean the sample from the crystal and anvil surfaces. The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. For this compound (MW = 144.17), the mass spectrum will confirm the molecular mass and reveal fragmentation patterns characteristic of the indoline core.

Table 4: Predicted Mass Spectrometry Fragments (Electron Ionization) for this compound

| m/z | Predicted Fragment | Interpretation |

| 144 | [C₉H₈N₂]⁺• | Molecular Ion (M⁺•) |

| 143 | [C₉H₇N₂]⁺ | Loss of a hydrogen radical ([M-H]⁺) |

| 117 | [C₈H₇N]⁺• | Loss of HCN from the [M-H]⁺ ion |

| 116 | [C₈H₆N]⁺ | Loss of H• from m/z 117 |

| 90 | [C₇H₆]⁺• | Loss of HCN from m/z 117 |

Expert Interpretation:

-

Molecular Ion: The spectrum should show a clear molecular ion (M⁺•) peak at m/z 144, confirming the molecular weight of the compound.

-

Primary Fragmentation: The most prominent peak in the spectrum, often the base peak, is expected at m/z 143. This corresponds to the loss of a single hydrogen atom ([M-H]⁺) from the molecular ion. This is a very common fragmentation for amines, leading to the formation of a stable, resonance-stabilized cation.

-

Subsequent Fragmentation: The fragmentation of the indoline ring system is well-documented.[14][15] The ion at m/z 143 is likely to lose a molecule of hydrogen cyanide (HCN, 27 Da), a characteristic fragmentation for nitriles, to yield a fragment at m/z 116. Further fragmentation of the indoline core can lead to other characteristic ions, such as those at m/z 117 and 90, which are commonly observed in the mass spectra of indole and indoline derivatives.[14]

Mass Spectrometry Experimental Protocol

Caption: General workflow for EI-MS analysis.

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent such as methanol or acetonitrile.

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a pure solid, a direct insertion probe can be used. Alternatively, if coupled to a chromatograph (GC-MS or LC-MS), the sample will be introduced following separation on the column.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV) in an Electron Ionization (EI) source. This process ejects an electron from the molecule to form the positively charged molecular ion (M⁺•).

-

Mass Analysis: The newly formed ions are accelerated into a mass analyzer (such as a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions strike a detector, which generates a signal proportional to the ion abundance. The instrument's software plots this abundance against the m/z ratio to produce the mass spectrum.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unambiguous identification and characterization of this compound. The predicted ¹H and ¹³C NMR spectra define the molecule's carbon-hydrogen framework, the FTIR spectrum confirms the presence of key secondary amine and nitrile functional groups, and mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns. By adhering to the detailed protocols and leveraging the expert interpretations provided, researchers and drug development professionals can ensure the quality and identity of this valuable chemical intermediate, thereby upholding the principles of scientific integrity and accelerating their research endeavors.

References

- PubChem. Indole-5-carbonitrile. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/Indole-5-carbonitrile[16]

- Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. URL: https://www.scirp.

- Duddeck, H., & Kaiser, M. (1987). ¹³C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(7), 593-621.

- MOLBASE. 5-Indolinecarbonitrile. URL: https://www.molbase.com/en/sds-15861-23-1-m1163716.html[1]

- Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. URL: https://www.spectroscopyonline.com/view/organic-nitrogen-compounds-iv-nitriles[12]

- LibreTexts. 10.7: Functional Groups and IR Tables. Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry(Morsch_et_al.)/10%3A_Structure_Determination_-Infrared_Spectroscopy_and_Mass_Spectrometry/10.07%3A_Functional_Groups_and_IR_Tables[13]

- ChemScene. This compound. URL: https://www.chemscene.com/products/Indoline-5-carbonitrile-15861-23-1.html[2]

- ChemicalBook. 5-formyl-4-methyl-1H-indole-2-carbonitrile(1857296-22-0) ¹H NMR. URL: https://www.chemicalbook.com/spectrumen_1857296-22-0_1hnmr.htm

- ResearchGate. ¹H NMR chemical shift assignments for M2 compared with several indole standards. URL: https://www.researchgate.net/figure/1-H-NMR-chemical-shift-assignments-for-M2-compared-with-several-indole-standards_tbl3_266041690

- ChemicalBook. 5-CYANO-2,3-DIHYDRO-1H-INDOLE. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1399079.htm[17]

- Appchem. This compound. URL: https://www.appchem.com/product/ai80604[3]

- Supporting Information for Regioselective C5−H Direct Iodin

- Zhang, P., et al. (2017). Mass Spectrometric Characteristics of Prenylated Indole Derivatives from Marine-Derived Penicillium sp. NH-SL. Molecules, 22(3), 499. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6155418/[18]

- H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. YouTube. URL: https://www.youtube.

- The Royal Society of Chemistry. Supporting information. URL: https://www.rsc.

- Human Metabolome Database. ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0000738). URL: https://hmdb.ca/spectra/nmr_one_d/101

- Table of Characteristic IR Absorptions. URL: https://www.orgchemboulder.com/wp-content/uploads/2017/08/IR-Table.pdf[19]

- Kádár, Z., et al. (2019). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 54(12), 1015-1023. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6973000/[20]

- ResearchGate. ¹H- and ¹³C-NMR chemical shift values of compound 4a. URL: https://www.researchgate.net/figure/1-H-and-13-C-NMR-chemical-shift-values-of-compound-4a_tbl1_264445580

- UCLA Chemistry. IR Spectroscopy Tutorial: Amines. URL: https://www.chem.ucla.edu/~harding/IGOC/A/amineir.html[10]

- Human Metabolome Database. ¹³C NMR Spectrum (1D, 125 MHz, H₂O, experimental) (HMDB0000883). URL: https://hmdb.ca/spectra/nmr_one_d/1346

- SpectraBase. Indole-5-carbonitrile - Optional[¹H NMR] - Chemical Shifts. URL: https://spectrabase.com/spectrum/5Ri7ekFDoyC[21]

- Sigma-Aldrich. This compound. URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d6f994c[22]

- Wang, C., et al. (2012). An experimental and theoretical study on fragmentation of protonated N-(2-pyridinylmethyl)indole in electrospray ionization mass spectrometry. Journal of Mass Spectrometry, 47(10), 1346-1354.

- Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy Online. URL: https://www.spectroscopyonline.com/view/organic-nitrogen-compounds-iii-secondary-and-tertiary-amines[11]

- Compound Interest. A Guide to ¹H NMR Chemical Shift Values. URL: https://www.compoundchem.com/2015/03/10/h-nmr/[4]

- Oregon State University. ¹³C NMR Chemical Shifts. URL: https://orgchem.

- The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. URL: https://www.rsc.

- ChemicalBook. Indoline(496-15-1) ¹³C NMR spectrum. URL: https://www.chemicalbook.com/spectrumen_496-15-1_13cnmr.htm[9]

- ChemicalBook. Indole(120-72-9) ¹³C NMR spectrum. URL: https://www.chemicalbook.com/spectrumen_120-72-9_13cnmr.htm

- ChemicalBook. Indoline(496-15-1) ¹H NMR spectrum. URL: https://www.chemicalbook.com/spectrumen_496-15-1_1hnmr.htm[6]

- Sigma-Aldrich. Indole-5-carbonitrile. URL: https://www.sigmaaldrich.com/US/en/product/aldrich/439580[23]

- LibreTexts. 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry(Morsch_et_al.)/13%3A_Structure_Determination_-_Nuclear_Magnetic_Resonance_Spectroscopy/13.03%3A_Chemical_Shifts_in_1H_NMR_Spectroscopy[5]

- NIST WebBook. 3-Indolecarbonitrile. URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C5457283&Type=Mass

- Human Metabolome Database. Mass Spectrum (Electron Ionization) (HMDB0003243). URL: https://hmdb.ca/spectra/ms/13

- BLD Pharm. Indole-5-carbonitrile. URL: https://www.bldpharm.com/products/15861-24-2.html[24]

- PubChem. Indoline. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/Indoline[25]

Sources

- 1. 5-Indolinecarbonitrile|15861-23-1 - MOLBASE Encyclopedia [m.molbase.com]

- 2. chemscene.com [chemscene.com]

- 3. appchemical.com [appchemical.com]

- 4. compoundchem.com [compoundchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Indoline(496-15-1) 1H NMR [m.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. Indoline(496-15-1) 13C NMR spectrum [chemicalbook.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Study of Mass Spectra of Some Indole Derivatives [scirp.org]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to Indoline-5-carbonitrile for Advanced Research

A Senior Application Scientist's Reference on an Emerging Heterocyclic Building Block

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of Indoline-5-carbonitrile. We will delve into its core chemical identity, differentiate it from its more common aromatic counterpart, explore its physicochemical properties, discuss safety and handling, and provide a verified list of suppliers to facilitate its procurement for novel research and development projects.

Core Chemical Identity: The Critical Distinction Between Indoline and Indole

In the field of medicinal chemistry, precision in molecular architecture is paramount. A common point of confusion for researchers sourcing heterocyclic intermediates arises from the subtle but significant difference between the "indoline" and "indole" scaffolds. This compound possesses a saturated dihydropyrrole ring fused to the benzene ring, whereas Indole-5-carbonitrile contains an aromatic pyrrole ring. This seemingly minor variation fundamentally alters the molecule's geometry, reactivity, and potential as a pharmacophore.

The nitrile group (-C≡N) at the 5-position acts as a versatile chemical handle, enhancing the molecule's utility as an intermediate in organic synthesis for building more complex molecular structures.[1]

Caption: Structural comparison of this compound (left) and Indole-5-carbonitrile (right).

This guide focuses specifically on This compound (CAS No. 15861-23-1) . It is imperative that researchers verify the CAS number before procurement to ensure the correct scaffold is obtained for their experimental design.

Key Chemical Identifiers

For clarity and accurate sourcing, the distinct identifiers for both molecules are summarized below.

| Identifier | This compound | Indole-5-carbonitrile |

| CAS Number | 15861-23-1[2][3][4] | 15861-24-2[5][6][7][8] |

| Molecular Formula | C₉H₈N₂[2][3][4] | C₉H₆N₂[5][6][8] |

| Molecular Weight | 144.17 g/mol [2][3] | 142.16 g/mol [5][8] |

| Synonyms | 5-Cyanoindoline | 5-Cyanoindole[5][9] |

| MDL Number | MFCD07371626[2][3] | MFCD00005669[5] |

Physicochemical Properties and Handling

The physical properties of this compound dictate its handling, storage, and application in various solvent systems. While extensive experimental data for the indoline variant is less prevalent in public literature compared to its indole counterpart, key specifications can be compiled from supplier technical data sheets.

| Property | This compound | Indole-5-carbonitrile |

| Appearance | White to off-white crystalline powder[10] | White to light yellow solid[1] |

| Purity | Typically ≥97%[2] | Typically ≥98%[6] |

| Melting Point | Not specified | 106-108 °C[5] |

| Solubility | Soluble in some organic solvents | Soluble in organic solvents like DMSO, limited in water[1][10][11] |

| Storage | Keep in dark place, Inert atmosphere, Room temperature[2][3] | Store in a cool, dry, well-ventilated area[11] |

Synthetic Utility and Potential Applications

While Indole-5-carbonitrile is a well-documented reactant in various synthetic pathways, this compound serves as a crucial, albeit less commonly cited, building block. Its significance is highlighted by its role as a reactant in the preparation of complex pharmaceutical agents.

A primary example is its use in the synthesis of the antidepressant drug Vilazodone.[12] The saturated ring of the indoline moiety is often a key structural feature in bioactive molecules, offering a three-dimensional geometry that can be crucial for binding to biological targets.

Conceptual Synthetic Workflow

The general synthetic logic often involves leveraging the reactivity of the indole scaffold, which can then be selectively reduced to the indoline if the saturated core is the desired final structure. The nitrile group provides a versatile point for further chemical elaboration. This workflow underscores the importance of both molecules in a synthetic chemist's toolkit.

Caption: Conceptual workflow showing Indole-5-carbonitrile as a precursor to APIs.

Safety, Handling, and Personal Protection

Proper handling of chemical reagents is critical for laboratory safety. While a specific, comprehensive safety data sheet (SDS) for this compound is not as widely published as its indole analog, the hazard profile of Indole-5-carbonitrile provides a strong baseline for necessary precautions.

Hazard Profile (based on Indole-5-carbonitrile, CAS 15861-24-2):

-

Health Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][13] It can be harmful if swallowed, in contact with skin, or if inhaled.[14]

Recommended Personal Protective Equipment (PPE) and Handling Protocols

The following protocols are essential for handling either compound and should be considered mandatory.

-

Engineering Controls:

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear tightly fitting safety goggles or glasses with side-shields conforming to EN166 or NIOSH standards.[7][13][14]

-

Hand Protection: Handle with impervious gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after use.[7]

-

Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[7][14]

-

Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter.[14]

-

-

First Aid Measures:

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[13]

-

In Case of Skin Contact: Take off contaminated clothing immediately and wash the affected area with soap and plenty of water.[13]

-

In Case of Eye Contact: Rinse cautiously and thoroughly with water for at least 15 minutes and consult a physician.[7][13]

-

If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[7]

-

Sourcing and Procurement of this compound

Identifying reliable suppliers is a critical step in the research workflow. The following vendors have been identified as suppliers for This compound (CAS 15861-23-1) . Researchers should always request a certificate of analysis (CoA) to verify purity and identity upon purchase.

| Supplier | Product Name | CAS Number | Purity/Specification |

| BLD Pharm | This compound | 15861-23-1 | Not specified[3] |

| Appchem | This compound | 15861-23-1 | Not specified[4] |

| Lab-Chemicals.com | This compound | 15861-23-1 | 97%[2] |

Note: Availability and specifications are subject to change. Direct inquiry with the supplier is recommended.

The broader availability of Indole-5-carbonitrile from major suppliers like Sigma-Aldrich and Thermo Fisher Scientific may present an alternative starting point for synthetic campaigns that incorporate a reduction step.[5][6]

References

- Indole-5-carbonitrile. SIELC Technologies. [Link]

- Indole-5-Carbonitrile: Sourcing, Properties, and Market Insights. Methylamine Supplier. [Link]

- 3-(4-chlorobutyl)indole-5-carbonitrile suppliers USA. USA Chemical Suppliers. [Link]

- Indole-5-Carbonitrile. Methylamine Supplier. [Link]

- Process for the preparation of 1H-indole-5-carbonitrile. Technical Disclosure Commons. [Link]

- Processes for the preparation of 3-alkyl indoles.

- Production process of 3-(4-chlorobutyl) indole-5-carbonitrile.

- This compound | 15861-23-1. Appchem. [Link]

- Indole-5-carbonitrile | C9H6N2 | CID 27513. PubChem - NIH. [Link]

- Recent advances in the application of indoles in multicomponent reactions. RSC Publishing. [Link]

Sources

- 1. CAS 15861-24-2: Indole-5-carbonitrile | CymitQuimica [cymitquimica.com]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. 15861-23-1|this compound|BLD Pharm [bldpharm.com]

- 4. appchemical.com [appchemical.com]

- 5. Indole-5-carbonitrile 5-Cyanoindole [sigmaaldrich.com]

- 6. Indole-5-carbonitrile, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. Indole-5-carbonitrile | SIELC Technologies [sielc.com]

- 9. Indole-5-carbonitrile | C9H6N2 | CID 27513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Indole-5-Carbonitrile Supplier in China [nj-finechem.com]

- 11. Indole-5-Carbonitrile Chemical Properties, Uses, Synthesis & Safety Data | Reliable Manufacturer & Supplier in China [nj-finechem.com]

- 12. 3-(4-chlorobutyl)indole-5-carbonitrile suppliers USA [americanchemicalsuppliers.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to Indoline-5-carbonitrile: From Discovery to Application

Abstract

Indoline-5-carbonitrile, a synthetically versatile heterocyclic compound, has emerged as a cornerstone in the development of modern pharmaceuticals. This technical guide provides a comprehensive exploration of its discovery, historical evolution, and the nuanced chemistry that underpins its synthesis and reactivity. We will delve into detailed synthetic protocols, elucidate its physicochemical properties, and chart its significant applications, particularly its pivotal role as a key intermediate in the synthesis of prominent therapeutic agents. This document is intended to serve as an authoritative resource for researchers, scientists, and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights into the utility of this important molecule.

The Genesis of a Privileged Scaffold: From Indole to Indoline

The story of this compound is intrinsically linked to its aromatic precursor, indole. The indole nucleus, a bicyclic structure fusing a benzene ring to a pyrrole ring, was first isolated in the 19th century and has since been identified as a "privileged scaffold" in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs.[1][2] The indoline core is the 2,3-dihydro derivative of indole, representing a saturated pyrrolic ring fused to the benzene ring. This seemingly subtle structural modification from an aromatic to a saturated heterocyclic system imparts significant changes in the molecule's three-dimensional conformation, electronic properties, and ultimately, its biological activity.

While the precise historical moment of the first synthesis of this compound is not prominently documented in seminal literature, its emergence is a logical progression from the extensive research into indole chemistry. The functionalization of the indole and indoline scaffolds has been a central theme in organic synthesis for over a century, driven by the quest for novel therapeutic agents. The introduction of a cyano group at the 5-position of the indoline ring provides a versatile chemical handle for further molecular elaboration, a feature that has been extensively exploited in modern drug discovery.

Synthesis of this compound: A Practical Approach

The most common and direct route to this compound involves the reduction of its aromatic counterpart, Indole-5-carbonitrile. This transformation, while conceptually straightforward, requires careful selection of reagents and reaction conditions to achieve high yield and purity, avoiding over-reduction or side reactions.

Precursor Synthesis: The Preparation of Indole-5-carbonitrile

Before the reduction to indoline can be undertaken, a reliable supply of the starting material, Indole-5-carbonitrile, is necessary. Several methods have been developed for its synthesis, with a common industrial approach being the Leimgruber-Batcho indole synthesis.[3] An alternative and scalable process starts from 3-methyl-4-nitrobenzonitrile, which undergoes condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by reductive cyclization using a reducing agent like iron in acetic acid.[3]

Reduction of the Indole Nucleus: Catalytic Hydrogenation

Catalytic hydrogenation stands as an environmentally benign and efficient method for the reduction of indoles to indolines.[4] The choice of catalyst, solvent, and reaction conditions is critical to ensure selective reduction of the pyrrole ring without affecting the nitrile group or the benzene ring.

Experimental Protocol: Synthesis of this compound via Catalytic Hydrogenation

This protocol describes a representative procedure for the reduction of Indole-5-carbonitrile to this compound.

Materials:

-

Indole-5-carbonitrile

-

Platinum on carbon (Pt/C, 5-10 mol%)

-

p-Toluenesulfonic acid (catalytic amount)

-

Methanol or Ethanol (solvent)

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

In a high-pressure hydrogenation vessel, a solution of Indole-5-carbonitrile in methanol or ethanol is prepared.

-

A catalytic amount of p-toluenesulfonic acid is added to the solution. The acid serves to activate the indole ring towards hydrogenation.[4]

-

The Pt/C catalyst is carefully added to the reaction mixture.

-

The vessel is sealed and purged several times with nitrogen gas before being pressurized with hydrogen gas (typically 50-100 psi).

-

The reaction mixture is stirred vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for a period of 4 to 24 hours. The progress of the reaction should be monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion of the reaction, the hydrogen pressure is carefully released, and the vessel is purged with nitrogen.

-

The reaction mixture is filtered through a pad of Celite® to remove the platinum catalyst.[5] The filter cake is washed with the solvent used for the reaction.

-

The filtrate is concentrated under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography on silica gel.

Causality in Experimental Choices:

-

Catalyst: Platinum on carbon is a highly effective catalyst for the hydrogenation of aromatic systems. The carbon support provides a large surface area for the reaction.

-

Acid Co-catalyst: The addition of an acid like p-toluenesulfonic acid protonates the indole at the C3 position, disrupting the aromaticity and facilitating the hydrogenation of the pyrrole ring.[4]

-

Solvent: Polar protic solvents like methanol or ethanol are commonly used as they can dissolve the substrate and are compatible with the hydrogenation conditions.

-

Celite Filtration: The use of Celite is crucial for the complete removal of the fine, often pyrophoric, platinum catalyst from the reaction mixture, ensuring the purity and safety of the final product.[5]

Workflow for the Synthesis of this compound:

Caption: A simplified workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, characterization, and application in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 15861-23-1 | [6] |

| Molecular Formula | C₉H₈N₂ | [6] |

| Molecular Weight | 144.17 g/mol | [6] |

| Appearance | Off-white solid | [6] |

| Melting Point | 93-94 °C | [6] |

| Boiling Point | 304.4 ± 31.0 °C (Predicted) | [6] |

| Density | 1.18 ± 0.1 g/cm³ (Predicted) | [6] |

| Solubility | Slightly soluble in DMSO and Methanol | [6] |

Spectroscopic Characterization:

Spectroscopic data is critical for the unambiguous identification and purity assessment of this compound.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons on the benzene ring, as well as the aliphatic protons of the saturated pyrrolidine ring. The chemical shifts and coupling patterns provide valuable information about the substitution pattern.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the aliphatic carbons of the indoline core, and the carbon of the nitrile group. The chemical shift of the nitrile carbon is a key diagnostic feature.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit a characteristic sharp absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2220-2260 cm⁻¹. Additionally, N-H stretching vibrations for the secondary amine and C-H stretching vibrations for the aromatic and aliphatic components will be observed.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound, confirming its elemental composition.

The Role of this compound in Drug Discovery

The true value of this compound lies in its application as a versatile intermediate in the synthesis of complex pharmaceutical agents. The indoline scaffold is a common motif in many biologically active compounds, and the nitrile group at the 5-position serves as a key functional group for further chemical transformations.

A Cornerstone in the Synthesis of Vilazodone

A prime example of the importance of this compound is its role in the synthesis of Vilazodone , an antidepressant used for the treatment of major depressive disorder. Vilazodone is a selective serotonin reuptake inhibitor (SSRI) and a 5-HT₁ₐ receptor partial agonist.

The synthesis of Vilazodone often involves the N-alkylation of an this compound derivative. While various synthetic routes exist, a common strategy involves the preparation of a 3-substituted Indole-5-carbonitrile, which is then reduced to the corresponding indoline. This indoline intermediate is subsequently coupled with another key fragment to construct the final Vilazodone molecule.

Illustrative Synthetic Pathway to a Vilazodone Intermediate:

Caption: A generalized pathway to a key Vilazodone intermediate.

Reactivity of the Nitrile Group

The nitrile group in this compound is a versatile functional group that can undergo a variety of chemical transformations, further enhancing its utility as a synthetic intermediate. These reactions include:

-

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid (Indoline-5-carboxylic acid) or amide.

-

Reduction: The nitrile can be reduced to a primary amine (5-(aminomethyl)indoline) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions to form various heterocyclic rings.

Conclusion

This compound represents a significant molecule in the landscape of modern organic and medicinal chemistry. Its discovery, rooted in the rich history of indole chemistry, has paved the way for the efficient synthesis of complex pharmaceutical agents. This technical guide has provided a comprehensive overview of its synthesis, properties, and applications, with a particular focus on its role as a key building block. As the demand for novel therapeutics continues to grow, the importance of versatile and strategically functionalized intermediates like this compound will undoubtedly continue to expand, making it a subject of ongoing interest and research in the scientific community.

References

- ChemBK. (2024, April 10). 5-Indolinecarbonitrile.

- PubChem. (n.d.). Indole-5-carbonitrile.

- Technical Disclosure Commons. (2025, January 20). Process for the preparation of 1H-indole-5-carbonitrile.

- SpectraBase. (n.d.). Indole-5-carbonitrile - Optional[1H NMR] - Chemical Shifts.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways Using 5-Cyanoindole as a Precursor.

- MDPI. (n.d.). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.

- SIELC Technologies. (2018, May 16). Indole-5-carbonitrile.

- National Institutes of Health. (n.d.). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge.

- Asian Publication Corporation. (n.d.). Novel Commercial Scale Synthetic Approach for 5-Cyanoindole.

- Supporting Information Automated and Accelerated Synthesis of Indole Derivatives on a Nano-Scale. (n.d.).

- ResearchGate. (2025, October 15). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions.

- Kuwano, R. (2008, June 12). Catalytic Asymmetric Hydrogenation of 5-Membered Heteroaromatics. HETEROCYCLES, 76(1), 15-30.

- Synthesis of Medicinally Important Indole Derivatives: A Review. (n.d.).

- The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.

- Organic Chemistry Portal. (n.d.). Synthesis of indolines.

- ResearchGate. (n.d.). FT-IR spectrum of control indole.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- NIST WebBook. (n.d.). 1H-Indol-5-ol.

- Methylamine Supplier. (n.d.). Indole-5-Carbonitrile.

- PubChem. (n.d.). Indole-5-carbonitrile, 3-acetyl-.

- Heinrich, T., & Böttcher, H. (2004). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. Bioorganic & medicinal chemistry letters, 14(10), 2681–2684. [Link]

- Organic Chemistry Frontiers (RSC Publishing). (n.d.). Zirconium-hydride-catalyzed transfer hydrogenation of quinolines and indoles with ammonia borane.

- Curly Arrow. (2010, March 31). Catalytic Hydrogenation Part III - More Tips and Tricks.

- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole.

- University of Illinois at Urbana-Champaign. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1.

- YouTube. (2025, February 22). H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation.

Sources

- 1. Synthesis of Medicinally Important Indole Derivatives: A Review [openmedicinalchemistryjournal.com]

- 2. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]

- 3. asianpubs.org [asianpubs.org]

- 4. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Curly Arrow: Catalytic Hydrogenation Part III - More Tips and Tricks [curlyarrow.blogspot.com]

- 6. chembk.com [chembk.com]

Unlocking New Therapeutic Frontiers: A Technical Guide to Potential Research Areas for Indoline-5-carbonitrile Derivatives

Introduction: The Indoline-5-carbonitrile Scaffold - A Privileged Platform for Drug Discovery

The indoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1] Its inherent structural features, including a bicyclic system with a hydrogen bond donor and aromatic character, allow for diverse functionalization and the generation of potent and selective modulators of cellular pathways. Within this esteemed class of heterocycles, this compound emerges as a particularly compelling starting point for novel drug discovery endeavors. The strategic placement of the nitrile group at the 5-position not only imparts unique electronic properties but also serves as a versatile chemical handle for a multitude of synthetic transformations, opening avenues for the exploration of previously uncharted chemical space.[2] This guide delineates several promising and underexplored research areas for this compound derivatives, providing a technical roadmap for researchers, scientists, and drug development professionals.

Precision Oncology: Targeting Kinase Signaling and Beyond